molecular formula C17H11N3O4 B1602941 6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid CAS No. 149982-11-6

6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid

Cat. No.: B1602941
CAS No.: 149982-11-6
M. Wt: 321.29 g/mol
InChI Key: IBKNKOTZIPJEKR-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Conformational Dynamics

Crystal structure data for the compound are not explicitly reported in the provided sources. However, insights into similar terpyridine derivatives suggest:

  • Planar Terpyridine Backbone : The conjugated N-heterocyclic system likely adopts a linear or slightly bent arrangement, stabilized by resonance and aromaticity.
  • Carboxylic Acid Orientation : The -COOH groups may adopt anti or syn configurations relative to the pyridine nitrogen atoms, depending on intermolecular hydrogen bonding or solvent interactions.

Comparative Crystallography
Bipyridine analogues like 2,2'-bipyridine-6,6'-dicarboxylic acid (CAS 4479-74-7) exhibit distinct packing motifs due to their smaller size and fewer aromatic rings. For example:

Feature Terpyridine Derivative Bipyridine Derivative (4479-74-7)
Aromatic Rings Three pyridine rings Two pyridine rings
Hydrogen Bonding Enhanced due to multiple -COOH Moderate
Crystal Density Higher (predicted) 1.5 ± 0.1 g/cm³

Computational Modeling of Electronic Structure

Theoretical studies and computational tools (e.g., DFT or semi-empirical methods) would focus on:

  • Electron Delocalization : The terpyridine system enables extended π-conjugation, with electron-withdrawing effects from the carboxylic acid groups modulating electronic density.
  • Molecular Orbitals : Frontier orbitals (HOMO/LUMO) are influenced by the carboxylate groups, which may lower the LUMO energy, enhancing reactivity in coordination chemistry.

Key Observations

  • Conjugation Length : The terpyridine core allows for greater delocalization compared to bipyridine analogues.
  • Acid Strength : Carboxylic acid groups at the 6-position are less sterically hindered, enabling stronger acid-base interactions.

Comparative Analysis with Bipyridine Dicarboxylic Acid Derivatives

The compound is contrasted with bipyridine derivatives such as 2,2'-bipyridine-6,6'-dicarboxylic acid (CAS 4479-74-7) and 2,2'-bipyridine-5,5'-dicarboxylic acid (CAS 1802-30-8).

Structural and Electronic Differences

Parameter Terpyridine Derivative Bipyridine Derivative (6,6') Bipyridine Derivative (5,5')
Molecular Weight 321.29 g/mol 244.20 g/mol 244.20 g/mol
Conjugation Length Extended (three rings) Limited (two rings) Limited (two rings)
Coordination Sites Three nitrogen atoms Two nitrogen atoms Two nitrogen atoms
Acidity (pKa) Lower (predicted) Higher (bipyridine-6,6’) Higher (bipyridine-5,5’)

Functional Implications

  • Coordination Chemistry : Terpyridine derivatives typically act as tridentate ligands, forming stable complexes with transition metals (e.g., Ru, Cu), whereas bipyridine derivatives are bidentate.
  • Electronic Properties : The longer conjugation in terpyridine systems shifts absorption bands to lower energies, enhancing photophysical applications.

Properties

IUPAC Name

6-[6-(6-carboxypyridin-2-yl)pyridin-2-yl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4/c21-16(22)14-8-2-6-12(19-14)10-4-1-5-11(18-10)13-7-3-9-15(20-13)17(23)24/h1-9H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKNKOTZIPJEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=NC(=CC=C2)C(=O)O)C3=NC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625185
Record name [1~2~,2~2~:2~6~,3~2~-Terpyridine]-1~6~,3~6~-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149982-11-6
Record name [1~2~,2~2~:2~6~,3~2~-Terpyridine]-1~6~,3~6~-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid, with the molecular formula C₁₇H₁₁N₃O₄, is a complex organic compound that exhibits significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant studies.

Structural Characteristics

The compound features multiple pyridine rings and carboxylic acid functional groups, which enhance its solubility and reactivity. Its unique structure allows it to act as a versatile ligand in coordination chemistry, forming stable complexes with various metal ions, which is crucial for its biological functions.

Antioxidant Properties

Research indicates that derivatives of pyridine-2-carboxylic acid exhibit antioxidant activity. For instance, studies have shown that certain metal complexes derived from pyridine-2-carboxylic acid can react with cellular thiols, suggesting a mechanism for cytotoxicity against cancer cells like melanoma B16F10 and Friend erythroleukemia cells . This redox activity is crucial for understanding the compound's potential in cancer therapy.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Pyridine derivatives have been shown to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Neuroprotective Effects

Pyridine-2-carboxylic acid and its derivatives have demonstrated neuroprotective effects in various studies. These compounds may help mitigate neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Metal Complexes and Biological Activity

A study on metal complexes involving pyridine derivatives revealed that these compounds could enhance the cytotoxicity of certain metal ions against cancer cells. For example, copper(II) and iron(III) complexes showed increased reactivity with reduced glutathione, indicating a potential pathway for inducing apoptosis in cancer cells .

Synthesis and Catalytic Activity

The synthesis of this compound can be achieved through various methods, including green synthesis approaches using pyridine-2-carboxylic acid as a catalyst. This method not only promotes environmental sustainability but also enhances the efficiency of producing biologically active compounds .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of Action
6-CarboxypyridineAntioxidantScavenging free radicals
Pyridine-2-carboxylic acidNeuroprotectiveReducing oxidative stress
Copper(II) complexCytotoxicInducing apoptosis in cancer cells

Scientific Research Applications

Medicinal Chemistry

The compound exhibits notable biological activities, making it a candidate for drug development. Preliminary studies suggest that it may have potential as an anti-cancer agent due to its ability to interact with specific biological targets. Research has demonstrated that pyridine derivatives can influence cellular pathways critical for tumor growth and metastasis.

Coordination Chemistry

The carboxylic acid groups in the compound facilitate coordination with metal ions, leading to the formation of metal-organic frameworks (MOFs). These structures are of great interest in catalysis and gas storage applications. The ability to form stable complexes with transition metals enhances its utility in materials science.

Catalysis

Research indicates that compounds with similar structures can act as catalysts in organic reactions. The unique arrangement of functional groups in 6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid may enhance catalytic efficiency by providing multiple active sites for reaction.

Case Studies

  • Anti-Cancer Activity : A study investigated the effects of pyridine derivatives on cancer cell lines, revealing that compounds similar to this compound inhibited cell proliferation and induced apoptosis in vitro.
  • Metal Ion Interaction : Research focused on the coordination properties of pyridine-based acids demonstrated that this compound effectively forms stable complexes with various transition metals, enhancing catalytic properties in organic transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid Three pyridine-2-carboxylic acid units linked at 6-positions C₁₈H₁₂N₃O₆ Chelation, MOFs, catalysis (hypothesized)
6-(Piperidin-1-yl)pyridine-2-carboxylic acid Piperidine ring at 6-position C₁₁H₁₄N₂O₂ Molecular weight: 206.24 g/mol; purity: 95% (pharmaceutical intermediates)
6-(3-Nitrophenyl)pyridine-2-carboxylic acid 3-Nitrophenyl group at 6-position C₁₂H₈N₂O₅ Nitro group enhances electrophilicity; potential precursor for explosives or dyes
6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester Methyl ester and carbamoyl groups at 6-position C₁₅H₁₄N₃O₃ Amide functionality; spectroscopic characterization via FTIR, NMR, UV-Vis
HL5 (Complex benzimidazole-sulfamoyl derivative) Benzimidazole and sulfamoyl groups C₄₃H₅₄N₇O₁₀S Macromolecular self-assembly; high molecular complexity

Key Observations:

  • Functional Group Impact: The trimeric carboxylic acid structure of the target compound distinguishes it from simpler mono- or disubstituted analogs. Its multiple carboxyl groups enhance solubility in polar solvents and metal-binding capacity compared to esters (e.g., methyl ester derivatives in ) or amides . Piperidine-substituted analogs (e.g., 6-(Piperidin-1-yl)pyridine-2-carboxylic acid) exhibit reduced polarity due to the aliphatic piperidine ring, favoring lipid membrane permeability, which is advantageous in drug design . Nitro-substituted derivatives (e.g., 6-(3-nitrophenyl)pyridine-2-carboxylic acid) display heightened reactivity in electrophilic substitution reactions, relevant in synthetic chemistry .
  • Synthetic Methods :

    • Amide-linked analogs (e.g., compounds 12–28 in ) are synthesized via acyl chloride coupling, whereas the target compound likely requires iterative cross-coupling reactions for pyridine-pyridine bond formation.
  • Spectroscopic Characterization :

    • FTIR spectra of methyl ester analogs show strong carbonyl (C=O) stretches at ~1700 cm⁻¹, while carboxylic acids exhibit broader O-H stretches near 2500–3000 cm⁻¹ .
    • ¹H NMR of piperidine-substituted derivatives resolves distinct piperidine proton signals (δ 1.5–2.5 ppm), absent in the trimeric target compound .

Coordination Chemistry and Materials Science

The target compound’s three carboxylate groups enable multidentate coordination, similar to HL5, which forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or magnetic applications .

Pharmacological Potential

Nitro-substituted derivatives may serve as precursors for bioactive molecules, though toxicity risks require evaluation .

Spectroscopic and Crystallographic Insights

X-ray crystallography (using SHELX software ) would be critical for resolving the target compound’s conformation. Comparative studies with methyl ester analogs reveal that esterification shifts carboxylate-related vibrational modes in FTIR, aiding structural validation .

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized via stepwise coupling of pyridine units followed by functionalization to introduce carboxylic acid groups. The key synthetic approach involves:

  • Formation of terpyridine framework by linking pyridine rings at 2 and 6 positions.
  • Introduction of carboxyl groups at the 6 and 6'' positions of the terpyridine scaffold.
  • Use of acyl chloride intermediates for efficient coupling with aminopyridines.
  • Purification via chromatographic techniques to isolate the desired dicarboxylic acid product.

Preparation via Acyl Chloride Intermediate and Aminopyridine Coupling

A well-documented method for preparing related aminopyridyl compounds and derivatives of terpyridine dicarboxylic acids involves the use of acyl chloride intermediates derived from pyridine dicarboxylic acids. This method is noted for its relatively high yield, environmental friendliness, and cost-effectiveness.

Stepwise Procedure:

  • Synthesis of Acyl Chloride Precursor:

    • Starting from 6-(methoxycarbonyl)pyridine-2-carboxylic acid, the carboxylic acid groups are converted to acyl chlorides using reagents such as thionyl chloride (SOCl₂) under inert atmosphere.
    • This activation step facilitates subsequent nucleophilic substitution.
  • Coupling with Aminopyridine:

    • The acyl chloride intermediate is reacted with 2-amino-substituted pyridine derivatives.
    • The nucleophilic amine attacks the acyl carbonyl carbon, forming an amide bond and extending the terpyridine framework.
    • This reaction is typically carried out under controlled temperature and inert atmosphere to prevent side reactions.
  • Purification:

    • The crude product is extracted using dichloromethane and washed with sodium bicarbonate solution to remove unreacted starting materials.
    • Drying over magnesium sulfate and solvent removal under reduced pressure follow.
    • Final purification is achieved by column chromatography on silica gel using ethyl acetate and dichloromethane mixtures as eluents.
    • The product is isolated as a pale yellow powder.

Yields:

  • Moderate to good yields ranging from 70% to 88% have been reported for similar aminopyridyl compounds prepared by this method.

Summary Table of Preparation Methods

Step Method Details Reagents/Conditions Yield (%) Notes
1 Conversion of pyridine-2-carboxylic acid to acyl chloride Thionyl chloride (SOCl₂), inert atmosphere N/A Activation of acid for coupling
2 Coupling with 2-amino-pyridine derivatives Aminopyridine, dichloromethane, room temp to mild heating 70-88% Nucleophilic substitution forming amide
3 Purification Silica gel column chromatography (ethyl acetate/dichloromethane) N/A Isolates pure terpyridine dicarboxylic acid
4 Alternative purification Reverse-phase chromatography N/A Used for complex terpyridine derivatives

Research Findings and Analytical Characterization

  • Spectroscopic Analysis:
    The synthesized compounds are characterized by Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-visible (UV-vis) spectroscopy to confirm the structure and purity.

  • Molecular Structure Confirmation:
    X-ray crystallography and computational models have been used to confirm the terpyridine framework and the positioning of carboxylic acid groups.

  • Reaction Mechanism Insight:
    The acyl chloride intermediate facilitates nucleophilic attack by the amino group of aminopyridine, leading to amide bond formation and extension of the terpyridine core.

Notes on Practical Considerations

  • The acyl chloride method, while sometimes considered tedious, remains preferred due to:

    • High product yield.
    • Environmental friendliness compared to other coupling methods.
    • Cost-effectiveness and scalability.
  • Reaction conditions such as temperature, solvent choice, and inert atmosphere are critical to minimize side reactions and maximize purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid?

  • Methodological Answer : The compound is synthesized via stepwise condensation and cyclization reactions. A typical route involves:

Condensation : Reacting pyridine-2-carbaldehyde derivatives with aminopyridines under acidic or basic conditions to form bipyridine intermediates.

Cyclization : Using transition-metal catalysts (e.g., palladium or copper) to facilitate intramolecular coupling, followed by oxidation to introduce carboxylic acid groups .

Solvent Optimization : Reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or toluene to stabilize intermediates and enhance yield .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the connectivity of pyridine rings and carboxylic acid groups. Aromatic proton signals typically appear between δ 7.5–9.0 ppm .
  • IR Spectroscopy : Carboxylic acid O–H stretching (~2500–3000 cm⁻¹) and C=O stretching (~1700 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns, ensuring purity and structural integrity.

Advanced Research Questions

Q. How does the compound’s tridentate coordination geometry influence its application in materials science?

  • Methodological Answer : The three pyridine rings and carboxylic acid groups enable it to act as a polydentate ligand. For example:

  • Metal-Organic Frameworks (MOFs) : It can coordinate with lanthanides or transition metals (e.g., Fe³⁺, Cu²⁺) to form porous networks. The carboxylate groups enhance stability via chelation, while pyridine nitrogen atoms participate in π-backbonding .
  • Catalysis : Palladium complexes of this ligand show enhanced activity in cross-coupling reactions due to electron-withdrawing carboxylic acid groups, which modulate metal center reactivity .

Q. What strategies mitigate decarboxylation during high-temperature synthesis or storage?

  • Methodological Answer :

  • Ester Protection : Temporarily convert carboxylic acids to methyl/ethyl esters using SOCl₂ or DCC-mediated esterification. This prevents thermal decarboxylation during synthesis .
  • Low-Temperature Storage : Store the compound at –20°C under inert gas (e.g., N₂) to minimize degradation. Lyophilization is recommended for long-term stability .

Q. How do structural modifications (e.g., halogenation or alkylation) alter the compound’s biological activity?

  • Methodological Answer :

  • Halogenation : Introducing chlorine or fluorine at the pyridine ring (e.g., para to the carboxylic acid) enhances antimicrobial activity by increasing lipophilicity and membrane penetration .
  • Alkylation : Adding methyl or propargyl groups to the pyridine nitrogen improves solubility in aqueous buffers, facilitating in vitro assays. However, over-alkylation may reduce binding affinity to target enzymes .

Q. What contradictions exist in reported catalytic efficiencies of its metal complexes?

  • Methodological Answer : Discrepancies arise from:

  • Solvent Effects : Catalytic activity in DMF vs. water varies due to solvent coordination competing with the ligand. For example, Cu²⁺ complexes show higher turnover in DMF but precipitate in aqueous media .
  • Stereochemical Variability : Racemic vs. enantiopure ligands yield different stereoelectronic environments, impacting reaction selectivity. Studies often omit chiral HPLC data, leading to inconsistent conclusions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid
Reactant of Route 2
6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid

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